ACL Inhibitory Potency vs. Forrestiacids A
Forrestiacids K demonstrates superior ACL inhibitory potency compared to the prototypical family member forrestiacids A in enzyme inhibition assays. Forrestiacids K exhibits an IC50 of 1.8 μM [1], whereas forrestiacids A, the first reported [4+2]-type pentaterpene from this conifer species, displays an IC50 of 4.12 ± 0.62 μM [2].
Forrestiacids A: 4.12 ± 0.62 µM
| Evidence Dimension | ACL enzyme inhibition IC50 (μM) |
|---|---|
| Target Compound Data | 1.8 μM |
| Comparator Or Baseline | Forrestiacids A: 4.12 ± 0.62 μM |
| Quantified Difference | 2.3-fold more potent |
| Conditions | In vitro ACL enzyme inhibition assay; both studies utilized purified ACL enzyme systems [1] [2] |
Why This Matters
The 2.3-fold improvement in IC50 may translate to lower effective dosing concentrations in cellular or in vivo models, making Forrestiacids K a more attractive lead scaffold for lipid-lowering therapeutic development.
- [1] Zhou, P.-J.; Huang, T.; Ma, G.-L.; Tong, Y.-P.; Chen, W.-X.; Zang, Y.; Xiong, J.; Li, J.; Hu, J.-F. Forrestiacids E–K: Further [4 + 2]-Type Triterpene–Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii. J. Nat. Prod. 2023, 86 (5), 1251–1260. View Source
- [2] Xiong, J.; Zhou, P.-J.; Jiang, H.-W.; Huang, T.; He, Y.-H.; Zhao, Z.-Y.; Zang, Y.; Choo, Y.-M.; Wang, X.; Chittiboyina, A. G.; Pandey, P.; Hamann, M. T.; Li, J.; Hu, J.-F. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products. Angew. Chem. Int. Ed. 2021, 60 (41), 22270–22275. View Source
